
Synepirin 500
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synepirin 500 is a chemical compound that belongs to the class of sympathomimetic amines. It is widely used in scientific research as a tool to study the effects of adrenergic stimulation on various biological systems. Synepirin 500 is a potent stimulant that activates the sympathetic nervous system, leading to increased heart rate, blood pressure, and metabolic rate.
Wirkmechanismus
Synepirin 500 acts by stimulating the release of norepinephrine and epinephrine from sympathetic nerve endings. These neurotransmitters bind to adrenergic receptors on various target tissues, leading to a cascade of biochemical and physiological effects. The activation of adrenergic receptors results in increased heart rate, blood pressure, and metabolic rate. Synepirin 500 also stimulates lipolysis, leading to the release of free fatty acids into the bloodstream.
Biochemical and Physiological Effects
Synepirin 500 has several biochemical and physiological effects on the body. It increases the release of norepinephrine and epinephrine from sympathetic nerve endings, leading to increased heart rate, blood pressure, and metabolic rate. Synepirin 500 also stimulates lipolysis, leading to the release of free fatty acids into the bloodstream. It increases the levels of glucose and lactate in the bloodstream, which provides energy to the body during periods of stress.
Vorteile Und Einschränkungen Für Laborexperimente
Synepirin 500 has several advantages for lab experiments. It is a potent and selective adrenergic agonist that can be used to study the effects of sympathetic nervous system activation on various biological systems. It is also relatively easy to synthesize and has a high purity yield. However, Synepirin 500 has some limitations for lab experiments. It is a potent stimulant that can cause adverse effects on the cardiovascular system if not used appropriately. It is also not suitable for long-term studies due to its potential for toxicity.
Zukünftige Richtungen
There are several future directions for the study of Synepirin 500. One area of research is the development of new adrenergic agonists with improved selectivity and safety profiles. Another area of research is the study of the effects of Synepirin 500 on different biological systems, such as the immune system and the central nervous system. Additionally, the development of new analytical methods for the detection and quantification of Synepirin 500 in biological samples will facilitate its use in pharmacokinetic and pharmacodynamic studies.
Conclusion
Synepirin 500 is a potent adrenergic agonist that is widely used in scientific research to study the effects of sympathetic nervous system activation on various biological systems. It has several advantages for lab experiments, such as its potency, selectivity, and ease of synthesis. However, it also has some limitations, such as its potential for toxicity and adverse effects on the cardiovascular system. Future research on Synepirin 500 will focus on the development of new adrenergic agonists with improved safety profiles and the study of its effects on different biological systems.
Synthesemethoden
The synthesis of Synepirin 500 involves the condensation of 2-amino-5-methylhexane with pyruvic acid. The resulting compound is then subjected to a series of chemical reactions to produce Synepirin 500. The purity and yield of the final product depend on the quality of the starting materials and the efficiency of the chemical reactions.
Wissenschaftliche Forschungsanwendungen
Synepirin 500 is widely used in scientific research to study the effects of sympathetic nervous system activation on various biological systems. It is commonly used in studies involving cardiovascular function, metabolism, and thermogenesis. Synepirin 500 is also used in the study of drug interactions and drug metabolism.
Eigenschaften
CAS-Nummer |
13358-11-7 |
|---|---|
Molekularformel |
C22H35NO2 |
Molekulargewicht |
345.5 g/mol |
IUPAC-Name |
4-(2-ethylhexyl)-1-methyl-7-propan-2-yl-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione |
InChI |
InChI=1S/C22H35NO2/c1-6-8-9-16(7-2)14-23-19(24)17-18(20(23)25)22(15(3)4)12-10-21(17,5)11-13-22/h10,12,15-18H,6-9,11,13-14H2,1-5H3 |
InChI-Schlüssel |
MVKYQJHRHHQPDM-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CN1C(=O)C2C(C1=O)C3(CCC2(C=C3)C)C(C)C |
Kanonische SMILES |
CCCCC(CC)CN1C(=O)C2C(C1=O)C3(CCC2(C=C3)C)C(C)C |
Andere CAS-Nummern |
13358-11-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



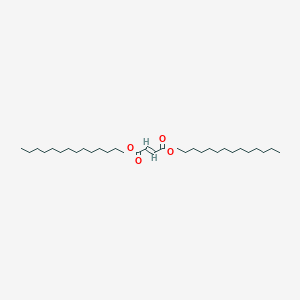


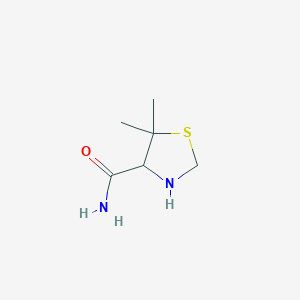

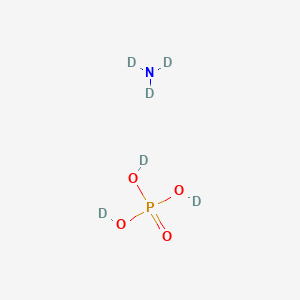


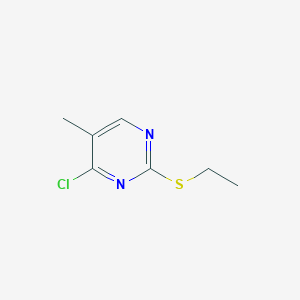
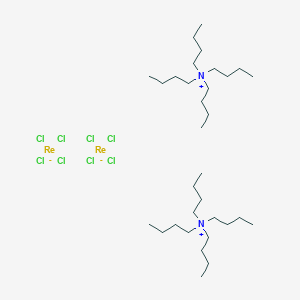
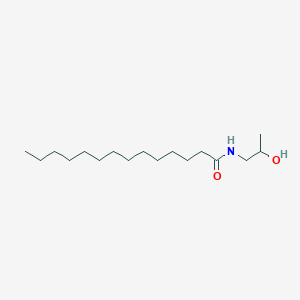
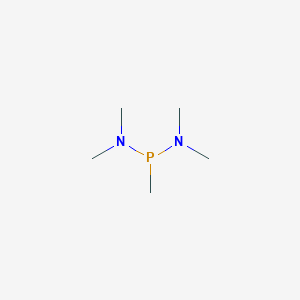
![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;nickel(2+)](/img/structure/B79017.png)
